5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
描述
Overview of 5-Bromo-4-Methyl-1H-Pyrrolo[2,3-b]Pyridine
This compound is a heterocyclic organic compound characterized by a fused pyrrole-pyridine ring system with specific substitution patterns that confer unique chemical and biological properties. The compound possesses the molecular formula C₈H₇BrN₂ and exhibits a molecular weight of 211.06 grams per mole. The structural framework consists of a pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, with a bromine atom positioned at the 5-position and a methyl group at the 4-position of the ring system. This specific substitution pattern creates a molecule with distinct electronic distribution and steric properties that influence its reactivity and biological interactions.
The compound's three-dimensional structure features a planar arrangement due to the conjugation between the pyrrole and pyridine rings, with the bromine substituent and methyl group occupying specific spatial orientations that affect molecular recognition and binding affinity. The International Union of Pure and Applied Chemistry name for this compound is this compound, and it is registered under the Chemical Abstracts Service number 1150617-52-9. The compound exists as a solid at room temperature with a characteristic brown coloration and demonstrates specific solubility profiles in various organic solvents.
The InChI representation of the molecule is InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11), which provides a standardized description of its atomic connectivity and stereochemistry. The simplified molecular-input line-entry system representation is CC1=C2C=CNC2=NC=C1Br, offering a linear notation for computational and database applications. These structural identifiers facilitate the compound's recognition across various chemical databases and enable systematic studies of its properties and applications.
Historical Context of Pyrrolo[2,3-b]Pyridine Development
The development of pyrrolo[2,3-b]pyridine compounds traces back to fundamental research in heterocyclic chemistry during the mid-20th century, when chemists began exploring fused ring systems that combined the properties of pyrrole and pyridine nuclei. Early synthetic investigations in the 1960s established multiple synthetic routes for the preparation of 1H-pyrrolo[2,3-b]pyridines, including modifications of classical indole synthesis methods such as the Madelung and Fischer syntheses. These pioneering studies demonstrated that pyrrolo[2,3-b]pyridines could undergo various electrophilic substitution reactions, predominantly at the 3-position, including nitration, nitrosation, bromination, and iodination reactions.
The recognition of pyrrolo[2,3-b]pyridine derivatives as bioisosteric replacements for indole compounds marked a significant milestone in medicinal chemistry development. The structural similarity to naturally occurring indole systems, combined with the additional nitrogen atom in the pyridine ring, provided enhanced binding properties and improved pharmacological profiles compared to traditional indole derivatives. This discovery led to extensive exploration of substituted pyrrolo[2,3-b]pyridine compounds as potential therapeutic agents, particularly in the areas of oncology and neurology.
The specific development of this compound emerged from systematic structure-activity relationship studies aimed at optimizing the biological activities of pyrrolo[2,3-b]pyridine scaffolds. The introduction of halogen substituents, particularly bromine at the 5-position, was found to enhance the compound's ability to participate in cross-coupling reactions and improve its binding affinity to specific biological targets. The addition of the methyl group at the 4-position further modulated the electronic properties and steric profile of the molecule, creating a compound with distinct pharmacological characteristics.
Contemporary research has expanded the understanding of pyrrolo[2,3-b]pyridine derivatives through the development of numerous clinically approved drugs and investigational compounds. Notable examples include vemurafenib, a Food and Drug Administration approved melanoma treatment, and pexidartinib, approved for tenosynovial giant cell tumors, both of which incorporate the 7-azaindole scaffold in their molecular structure. These clinical successes have validated the therapeutic potential of the pyrrolo[2,3-b]pyridine framework and continue to drive research into novel derivatives, including this compound.
Significance in Chemical Research and Applications
This compound occupies a central position in contemporary chemical research due to its versatility as both a synthetic intermediate and a pharmacologically active compound. The presence of the bromine atom at the 5-position makes it particularly valuable for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug discovery applications. The compound serves as a key building block in the preparation of more complex pyrrolo[2,3-b]pyridine derivatives with enhanced biological activities and improved pharmacological properties.
In pharmaceutical development, this compound has demonstrated significant potential as an inhibitor of fibroblast growth factor receptors, which play crucial roles in cell proliferation and survival pathways. The mechanism of action involves binding to these receptors and blocking their phosphorylation processes, thereby disrupting cellular signaling cascades that are essential for cancer cell growth and metastasis. This activity has positioned this compound as a valuable lead compound for anticancer drug development, particularly in the treatment of solid tumors where fibroblast growth factor receptor overexpression is common.
The compound's applications extend beyond oncology to include research in neurological disorders, inflammatory diseases, and enzyme inhibition studies. Recent investigations have explored its potential as a phosphodiesterase 4B inhibitor, which could have therapeutic implications for treating inflammatory conditions and central nervous system disorders. The compound's ability to modulate cyclic adenosine monophosphate levels through phosphodiesterase inhibition represents a promising avenue for developing anti-inflammatory therapeutics with improved selectivity profiles.
| Application Area | Target | Mechanism | Research Status |
|---|---|---|---|
| Oncology | Fibroblast Growth Factor Receptors | Receptor Phosphorylation Inhibition | Preclinical Development |
| Inflammation | Phosphodiesterase 4B | Cyclic Adenosine Monophosphate Elevation | Early Research |
| Synthetic Chemistry | Cross-Coupling Reactions | Palladium-Catalyzed Transformations | Established Methodology |
| Medicinal Chemistry | Multiple Enzyme Targets | Structure-Activity Relationship Studies | Ongoing Investigation |
The synthetic accessibility of this compound through multiple chemical pathways has facilitated its widespread use in chemical research. Standard synthetic approaches include bromination of the parent 4-methyl-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide or related halogenating agents under controlled conditions. Alternative synthetic routes involve the construction of the pyrrolo[2,3-b]pyridine framework followed by selective functionalization to introduce the bromine and methyl substituents.
Scope and Objectives of Research
Current research initiatives involving this compound encompass a broad spectrum of scientific disciplines, from fundamental synthetic methodology development to advanced biological evaluation studies. The primary objective of ongoing research is to establish comprehensive structure-activity relationships that correlate specific molecular modifications with enhanced biological activities and improved pharmacological properties. These studies aim to optimize the compound's therapeutic potential while minimizing unwanted side effects and improving selectivity for target proteins.
Synthetic chemistry research focuses on developing efficient and scalable synthetic routes for producing this compound and its derivatives. Current investigations explore green chemistry approaches that reduce environmental impact while maintaining high yields and product purity. Advanced synthetic methodologies include the use of microwave-assisted reactions, flow chemistry techniques, and novel catalytic systems to improve reaction efficiency and reduce production costs.
Medicinal chemistry research objectives center on the systematic exploration of substitution patterns around the pyrrolo[2,3-b]pyridine core to identify compounds with enhanced biological activities. Structure-based drug design approaches utilize computational modeling and molecular docking studies to predict binding affinities and optimize molecular interactions with specific protein targets. These studies aim to develop next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
| Research Objective | Methodology | Expected Outcome | Timeline |
|---|---|---|---|
| Structure-Activity Relationship Optimization | Systematic Synthesis and Biological Evaluation | Enhanced Biological Activity | 2-3 Years |
| Synthetic Methodology Development | Green Chemistry and Flow Chemistry | Improved Production Efficiency | 1-2 Years |
| Target Identification and Validation | Biochemical Assays and Cellular Studies | New Therapeutic Applications | 3-5 Years |
| Pharmacokinetic Optimization | In Vitro and In Vivo Studies | Improved Drug Properties | 3-4 Years |
Biological research objectives include the comprehensive characterization of the compound's molecular targets and mechanisms of action across different biological systems. Current studies investigate its effects on various cancer cell lines, inflammatory pathways, and enzymatic processes to identify optimal therapeutic applications. Advanced screening approaches utilize high-throughput assays and proteomics techniques to identify novel protein targets and characterize binding interactions at the molecular level.
Structure
2D Structure
属性
IUPAC Name |
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINRLXRPPSXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654010 | |
| Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-52-9 | |
| Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用机制
Target of Action
Similar compounds have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s suggested that similar compounds inhibit the activity of fibroblast growth factor receptors, thereby disrupting cellular signaling pathways .
Biochemical Pathways
Inhibition of fibroblast growth factor receptors can affect multiple downstream pathways, including the mapk/erk pathway, pi3k/akt pathway, and plcγ pathway .
Result of Action
Inhibition of fibroblast growth factor receptors can lead to decreased cell proliferation and increased apoptosis .
生化分析
Biochemical Properties
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine has been found to interact with FGFRs. FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration. The interaction of this compound with these receptors can influence these processes.
生物活性
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of fibroblast growth factor receptors (FGFRs).
Chemical Structure and Properties
This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its biological activity. The presence of the bromine atom and methyl group at specific positions enhances its interaction with biological targets.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of FGFR signaling pathways. Abnormal activation of these pathways is implicated in various cancers. By targeting FGFRs, this compound can inhibit tumor cell proliferation and induce apoptosis.
FGFR Inhibition
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h (a derivative) showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 in vitro, indicating strong inhibitory potential against these receptors .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The following table summarizes the IC50 values for selected cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| Breast Cancer (4T1) | 0.007 |
| Prostate Cancer (PC3) | 0.012 |
| Pancreatic Carcinoma | 0.020 |
| Mesothelioma | 0.015 |
These results indicate that the compound exhibits significant potency across multiple cancer types .
Mechanistic Studies
Further mechanistic studies revealed that treatment with compound 4h resulted in decreased expression of matrix metalloproteinase 9 (MMP9) and increased expression of tissue inhibitor of metalloproteinases 2 (TIMP2), suggesting a role in inhibiting cancer cell migration and invasion .
Case Studies
In one notable study, the effects of various pyrrolo[2,3-b]pyridine derivatives were assessed on breast cancer cells. The most active derivative significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. The results indicated a potential for these compounds to be developed into effective cancer therapies .
科学研究应用
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in tumor growth and metastasis, making them attractive targets for cancer therapy. For instance, a derivative identified as compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anti-cancer agent. In vitro studies revealed that this compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also suppressing cell migration and invasion .
SGK-1 Kinase Inhibition
Another significant application of this compound is its potential as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in various physiological processes, including electrolyte balance and cell proliferation. Compounds derived from this compound have been shown to inhibit SGK-1 activity, which could lead to novel treatments for renal and cardiovascular diseases . This inhibition mechanism suggests a pathway for developing therapeutics aimed at conditions associated with SGK-1 dysregulation.
Synthetic Methodologies
The synthesis of this compound has been explored through various chemical reactions that enhance its yield and purity. Notably, the compound can be synthesized using N-iodosuccinimide in dichloromethane under mild conditions, achieving yields of up to 98% . This efficient synthetic route is crucial for producing sufficient quantities for further biological evaluation and potential clinical applications.
Cancer Therapeutics Development
A notable case study involved the development of a series of pyrrolo[2,3-b]pyridine derivatives focused on targeting FGFRs. The lead compound (4h) was evaluated in vivo and demonstrated significant anti-tumor efficacy in mouse models. Such findings underscore the therapeutic promise of this class of compounds in oncology .
Cardiovascular Disease Applications
Research into SGK-1 inhibition has indicated that compounds based on this compound may offer new avenues for treating cardiovascular conditions linked to electrolyte imbalance and cell proliferation abnormalities. These findings suggest that further exploration into the pharmacodynamics and pharmacokinetics of these compounds could yield valuable insights into their therapeutic potential .
相似化合物的比较
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Position : Bromine at the 5-position is conserved in most analogues to enable cross-coupling reactions. Methyl or ethyl groups at the 4- or 2-position modulate steric hindrance and electronic effects .
- Functional Groups : Nitro groups (e.g., compound 5 in ) enhance electrophilicity for subsequent reduction to amines, while trifluoromethyl groups (e.g., compound 6c in ) improve metabolic stability .
Key Observations:
- Yield Efficiency : Methylation reactions (e.g., compound 22) achieve higher yields (~75%) compared to cross-coupling reactions (~37–58%) due to fewer side products .
- Purity Challenges : Nitro derivatives (e.g., compound 5) often require rigorous purification to remove byproducts from harsh nitration conditions .
Key Observations:
- Activity vs. Solubility: Thieno[2,3-b]pyridines face solubility limitations, whereas pyrrolo[2,3-b]pyridines (e.g., compound 8a) exhibit better aqueous solubility due to nitrogen substitution .
- Bromine Utility : The 5-bromo group in this compound facilitates late-stage diversification into bioactive molecules .
准备方法
Experimental Details
| Parameter | Details |
|---|---|
| Starting Material | 5-bromo-3-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (35 g, 96.2 mmol) |
| Solvent | Methanol (200 mL) |
| Base | 6N Sodium hydroxide (200 mL) |
| Reaction Conditions | Reflux for 2 hours |
| Work-up | Concentration in vacuo to remove methanol, pH adjustment to 7 with citric acid |
| Product Isolation | Filtration, washing with water, drying |
| Yield | 98.5% |
| Product Form | Yellow solid |
Characterization Data (NMR)
- $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 11.462 (s, 1H), 8.134 (s, 1H), 8.045 (s, 1H), 7.210 (s, 1H), 2.135 (s, 3H).
This method effectively removes the tosyl protecting group and yields the desired this compound with high purity and excellent yield.
Alternative Synthetic Approaches
While specific alternative routes are less documented in open literature, common synthetic strategies for such heterocycles include:
- Cyclization of brominated aminopyridines with methylated precursors.
- Halogenation of pre-formed 4-methyl-1H-pyrrolo[2,3-b]pyridine using brominating agents (e.g., N-bromosuccinimide).
These approaches require careful control of reaction parameters to ensure regioselectivity and avoid over-bromination or side reactions.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1 | 5-bromo-3-methyl-1-tosyl-pyrrolo[2,3-b]pyridine, MeOH, 6N NaOH, reflux 2 h | 98.5% | Deprotection and cyclization to target compound |
| 2 | Concentration, pH adjustment with citric acid | Product precipitation | Efficient isolation of pure compound |
| 3 | Filtration, washing, drying | Dry yellow solid | Ready for further use or characterization |
Research Findings and Notes
- The high yield (98.5%) and straightforward reaction conditions (reflux in methanol with sodium hydroxide) make this method practical for laboratory-scale synthesis.
- The use of a tosyl protecting group in the precursor aids in selective transformations and is removed under basic reflux conditions.
- NMR data confirm the integrity of the pyrrolo[2,3-b]pyridine core and the presence of methyl and bromine substituents.
- The compound is commercially available with high purity (≥95%), indicating the robustness of synthetic protocols used in industry.
- Safety precautions are necessary due to the compound’s irritant and harmful properties.
常见问题
Q. What are the key synthetic strategies for preparing 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves bromination of a pre-functionalized pyrrolo[2,3-b]pyridine core. For example, regioselective bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) can introduce the bromine atom at the 5-position. Methylation at the 4-position may be achieved via alkylation with methyl iodide (MeI) in the presence of a base like NaH in THF . Optimization of reaction time and stoichiometry is critical to minimize byproducts like over-brominated species.
Q. How can the purity and structural integrity of this compound be confirmed?
Analytical techniques include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Multinuclear NMR (¹H, ¹³C) to verify substitution patterns (e.g., bromine and methyl group positions). For instance, the methyl group at C4 appears as a singlet (~δ 2.5 ppm in CDCl₃), while aromatic protons exhibit coupling patterns consistent with the fused pyrrole-pyridine system .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What are the primary applications of this compound in early-stage drug discovery?
this compound serves as a versatile scaffold for synthesizing kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs). Its bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group enhances metabolic stability .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrrolo[2,3-b]pyridine core be addressed?
Regioselectivity in cross-coupling reactions (e.g., at C3 or C5) depends on electronic and steric factors. For example:
- Buchwald-Hartwig amination at C3 is favored due to the electron-rich nature of the pyrrole ring, while C5 (bromine site) is more reactive in Suzuki couplings.
- Protecting group strategies (e.g., tosyl groups at N1) can direct reactivity to specific positions . Computational tools like DFT calculations may predict reactivity trends .
Q. What structural modifications enhance FGFR inhibitory activity?
SAR studies reveal:
- Substituents at C3 : Aryl groups (e.g., phenyl, pyrimidinyl) improve binding affinity to the ATP pocket of FGFR1 (IC₅₀ < 10 nM) via π-π stacking with Phe488.
- Electron-withdrawing groups at C5 (e.g., Br, CF₃) stabilize hydrophobic interactions with the hinge region (e.g., Glu531) .
- Methyl at C4 : Enhances selectivity over off-target kinases (e.g., VEGFR2) by reducing steric clashes .
Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?
Discrepancies may arise from:
- Metabolic instability : Introduce deuterium at labile positions or replace methyl with cyclopropyl to slow oxidation.
- Solubility limitations : Formulate as a hydrochloride salt or use co-solvents (e.g., PEG-400) in pharmacokinetic studies .
- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify and mitigate polypharmacology .
Q. What methodologies are recommended for evaluating the compound’s binding mode to FGFR?
- X-ray crystallography : Co-crystallize the compound with FGFR1 (PDB ID 3RH0) to resolve interactions (e.g., hydrogen bonds with Ala564).
- Molecular dynamics simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational predictions .
Methodological Considerations
Q. How to optimize reaction yields in multi-step syntheses?
- Stepwise monitoring : Use TLC or LC-MS after each step to identify intermediates and adjust conditions (e.g., catalyst loading, temperature).
- Purification : Employ flash chromatography (silica gel, heptane/EtOAc gradients) or recrystallization (EtOH/H₂O) for high-purity products .
Q. What strategies mitigate degradation during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
